molecular formula C14H12O2 B1253434 [3-(Hydroxymethyl)phenyl](phenyl)methanone CAS No. 56338-25-1

[3-(Hydroxymethyl)phenyl](phenyl)methanone

Cat. No. B1253434
CAS RN: 56338-25-1
M. Wt: 212.24 g/mol
InChI Key: ADVOUUBCQGAXLA-UHFFFAOYSA-N
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Description

“3-(Hydroxymethyl)phenylmethanone” is a chemical compound with the molecular formula C14H12O2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “3-(Hydroxymethyl)phenylmethanone” is based on the combination of a phenyl group and a hydroxymethyl group . The molecular weight of this compound is 212.24 .


Physical And Chemical Properties Analysis

“3-(Hydroxymethyl)phenylmethanone” is a solid compound . Its molecular weight is 212.24 . More detailed physical and chemical properties are not available in the current resources .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound has been synthesized through various methods, including methylation, Friedel-Crafts acylation, demethylation, and geranylation steps (Mzozoyana & van Heerden, 2017). Another approach includes the synthesis of bis(3-((E)-1-(2-hydroxyphenyl) ethylideneamino) phenyl) methanone, with confirmation via various spectroscopic methods (Jalbout et al., 2006).

  • Structural Investigation : X-ray diffraction studies have been used to confirm the structure of novel derivatives, such as (4-Chloro-2-hydroxy-phenyl)-phenyl-methanone (Zabiulla et al., 2016). These studies help in understanding the molecular geometry and intramolecular interactions of these compounds.

Biological and Pharmacological Applications

  • Antimicrobial and Antifungal Activities : Some derivatives have shown promising antibacterial and antifungal activities. This includes the study of substituted (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones (Ashok et al., 2017). Such findings indicate potential for developing new antimicrobial agents.

  • Antioxidant Properties : Compounds such as (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives have demonstrated antioxidant activities, which are crucial for combating oxidative stress-related diseases (Rashmi et al., 2014).

Industrial and Chemical Applications

  • Herbicidal Activity : Aryl-naphthyl methanone derivatives have been explored for their potential as herbicides. Some of these compounds displayed significant herbicidal activity, indicating their potential use in agriculture (Fu et al., 2019).

  • Dyeing and Photostability : Novel phenyl(1H-benzoimidazol-5-yl)methanone based fluorescent monoazo disperse dyes have been developed, showcasing enhanced photostability and fluorescent properties suitable for dyeing applications (Jadhav et al., 2018).

Safety and Hazards

The safety data sheet for “3-(Hydroxymethyl)phenylmethanone” suggests that it should be handled with care . Specific hazards arising from the chemical are not available .

properties

IUPAC Name

[3-(hydroxymethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVOUUBCQGAXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509778
Record name [3-(Hydroxymethyl)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Hydroxymethyl)phenyl)(phenyl)methanone

CAS RN

56338-25-1
Record name [3-(Hydroxymethyl)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-benzoylbenzoic acid (6.26 g, 27.7 mmol) was carefully added in several portions to borane-N,N-diethylaniline complex (7.38 mL, 41.5 mmol) in anhydrous THF (60 mL) at ambient temperature. After 15 minutes, the reaction mixture was heated at reflux for 5 hours and then cooled to ambient temperature. The reaction mixture was diluted with diethyl ether, quenched with 1N HCl and the separated aqueous phase was extracted with diethyl ether. The organic layers were combined, washed with 1N HCl, brine, dried (Na2SO4), filtered and the filtrate concentrated under reduced pressure. The residue was purified by flash chromatography (silica gel, 40% ethyl acetate/hexanes) to provide a mixture of the title compound and the diol, [3-(hydroxymethyl)phenyl](phenyl)methanol, as a colorless oil (3.59 g).
Quantity
6.26 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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